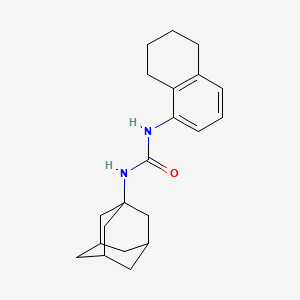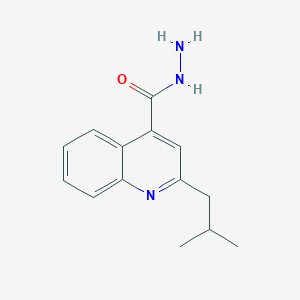
N-1-adamantyl-N'-(5,6,7,8-tetrahydro-1-naphthalenyl)urea
Vue d'ensemble
Description
N-1-adamantyl-N'-(5,6,7,8-tetrahydro-1-naphthalenyl)urea (ADU) is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. ADU is a small molecule inhibitor of the STING (Stimulator of Interferon Genes) pathway, which plays a crucial role in the innate immune response.
Applications De Recherche Scientifique
N-1-adamantyl-N'-(5,6,7,8-tetrahydro-1-naphthalenyl)urea has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune diseases, and viral infections. N-1-adamantyl-N'-(5,6,7,8-tetrahydro-1-naphthalenyl)urea's ability to inhibit the STING pathway has been shown to enhance the antitumor immune response, making it a promising candidate for cancer immunotherapy. Additionally, N-1-adamantyl-N'-(5,6,7,8-tetrahydro-1-naphthalenyl)urea has been shown to reduce inflammation in autoimmune diseases and prevent viral replication in viral infections.
Mécanisme D'action
N-1-adamantyl-N'-(5,6,7,8-tetrahydro-1-naphthalenyl)urea inhibits the STING pathway by binding to the cyclic dinucleotide (CDN)-binding domain of STING, preventing the activation of downstream signaling pathways that lead to the production of pro-inflammatory cytokines and type I interferons. This inhibition of the STING pathway enhances the antitumor immune response by increasing the activation and proliferation of T cells and natural killer (NK) cells.
Biochemical and Physiological Effects:
N-1-adamantyl-N'-(5,6,7,8-tetrahydro-1-naphthalenyl)urea's inhibition of the STING pathway has been shown to have several biochemical and physiological effects. In vitro studies have shown that N-1-adamantyl-N'-(5,6,7,8-tetrahydro-1-naphthalenyl)urea inhibits the production of pro-inflammatory cytokines and type I interferons in response to STING agonists. In vivo studies have demonstrated that N-1-adamantyl-N'-(5,6,7,8-tetrahydro-1-naphthalenyl)urea enhances the antitumor immune response by increasing the infiltration of T cells and NK cells into the tumor microenvironment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-1-adamantyl-N'-(5,6,7,8-tetrahydro-1-naphthalenyl)urea is its specificity for the STING pathway, making it a useful tool for studying the role of the STING pathway in various diseases. However, N-1-adamantyl-N'-(5,6,7,8-tetrahydro-1-naphthalenyl)urea's low solubility in water and limited stability in biological fluids can make it challenging to work with in lab experiments. Additionally, the high cost of N-1-adamantyl-N'-(5,6,7,8-tetrahydro-1-naphthalenyl)urea can be a limiting factor for some research groups.
Orientations Futures
For N-1-adamantyl-N'-(5,6,7,8-tetrahydro-1-naphthalenyl)urea research include developing more potent and selective inhibitors of the STING pathway and investigating the combination of N-1-adamantyl-N'-(5,6,7,8-tetrahydro-1-naphthalenyl)urea with other immunotherapeutic agents for the treatment of cancer.
Propriétés
IUPAC Name |
1-(1-adamantyl)-3-(5,6,7,8-tetrahydronaphthalen-1-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O/c24-20(22-19-7-3-5-17-4-1-2-6-18(17)19)23-21-11-14-8-15(12-21)10-16(9-14)13-21/h3,5,7,14-16H,1-2,4,6,8-13H2,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JULANUGYJPEDGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2NC(=O)NC34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801146502 | |
| Record name | N-(5,6,7,8-Tetrahydro-1-naphthalenyl)-N′-tricyclo[3.3.1.13,7]dec-1-ylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801146502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Adamantyl)-N'-(5,6,7,8-tetrahydro-1-naphthalenyl)urea | |
CAS RN |
438219-91-1 | |
| Record name | N-(5,6,7,8-Tetrahydro-1-naphthalenyl)-N′-tricyclo[3.3.1.13,7]dec-1-ylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=438219-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(5,6,7,8-Tetrahydro-1-naphthalenyl)-N′-tricyclo[3.3.1.13,7]dec-1-ylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801146502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{3-[(3-chloro-4-fluorophenoxy)methyl]-4-methoxyphenyl}-7-ethyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4265754.png)
![3-({[3-(methoxycarbonyl)-5-(1-phenylethyl)-2-thienyl]amino}carbonyl)-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4265767.png)
![5-{[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B4265775.png)
![3-({[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4265782.png)
![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methylacetamide](/img/structure/B4265785.png)
![6-({[4-(4-isopropylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4265787.png)
![N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(3-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4265795.png)
![6-bromo-N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(3-methylphenyl)-4-quinolinecarboxamide](/img/structure/B4265798.png)
![6-bromo-2-(4-chlorophenyl)-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-quinolinecarboxamide](/img/structure/B4265804.png)
![1-{4-[4-(4-propoxybenzoyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B4265807.png)
![6-isopropyl-2-(2-pyridinyl)-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4265811.png)
![methyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}-5-(1-phenylethyl)-3-thiophenecarboxylate](/img/structure/B4265823.png)
![propyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B4265842.png)
